molecular formula C13H16ClN3O B14623811 N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide CAS No. 58476-82-7

N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide

Cat. No.: B14623811
CAS No.: 58476-82-7
M. Wt: 265.74 g/mol
InChI Key: VJRYOYCCAOFPLJ-UHFFFAOYSA-N
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Description

N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide is a compound that features a piperidine ring, a benzamide group, and a chloroimino moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of piperidine with benzaldehyde, followed by chlorination . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

58476-82-7

Molecular Formula

C13H16ClN3O

Molecular Weight

265.74 g/mol

IUPAC Name

N-(N-chloro-C-piperidin-1-ylcarbonimidoyl)benzamide

InChI

InChI=1S/C13H16ClN3O/c14-16-13(17-9-5-2-6-10-17)15-12(18)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16,18)

InChI Key

VJRYOYCCAOFPLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=NCl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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